Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate is a synthetic organic compound. It serves as a crucial precursor in the multi-step synthesis of Montelukast Sodium. In scientific research, it is primarily studied as a model substrate for developing and optimizing biocatalytic and chemical synthesis methods. [, , , ]
This compound falls under the category of benzoic acid derivatives and is classified as a methyl ester. Its structure includes multiple functional groups that are significant in medicinal chemistry, particularly in the context of drug design and synthesis.
The synthesis of 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester can be described using several structural features:
Using computational chemistry tools or X-ray crystallography can provide insights into the three-dimensional conformation of the molecule, revealing how these structural elements interact spatially.
This compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or alter its physical characteristics.
The mechanism of action for 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester primarily relates to its role as an intermediate in Montelukast synthesis. Montelukast acts as a leukotriene receptor antagonist, inhibiting inflammatory responses associated with asthma and allergic rhinitis.
The specific interactions at the molecular level involve binding to cysteinyl leukotriene receptors (CysLT1), preventing leukotrienes from exerting their effects on bronchoconstriction and inflammation.
The physical and chemical properties of 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester include:
The primary application of 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester lies in its role as an intermediate in pharmaceutical synthesis, particularly for Montelukast. Its structural characteristics make it suitable for further modifications aimed at enhancing therapeutic efficacy or developing new drug candidates.
Additionally, research into its biological activity may reveal potential applications in other therapeutic areas beyond respiratory conditions, warranting further investigation into its pharmacological profile.
This compound is systematically identified by multiple nomenclature systems and structural identifiers. Its IUPAC name is methyl (E)-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoate, reflecting the trans-configuration (E) of the ethenyl bridge, the 7-chloroquinoline moiety, and the methyl ester functionality [1] [5]. The core molecular formula is C₂₈H₂₂ClNO₃, with a molecular weight of 455.93 g/mol, and it bears the CAS Registry Number 149968-11-6 [1] [3] [5].
Table 1: Chemical Identifiers and Molecular Properties
Identifier Type | Value |
---|---|
IUPAC Name | Methyl (E)-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoate |
CAS Number | 149968-11-6 |
Molecular Formula | C₂₈H₂₂ClNO₃ |
Molecular Weight | 455.93 g/mol |
SMILES | O=C(C1=CC=CC=C1CCC(C2=CC=CC(/C=C/C3=NC4=CC(Cl)=CC=C4C=C3)=C2)=O)OC |
Key Stereochemical Feature | (E)-configuration of the central ethenyl group |
A critical stereochemical variant is the chiral intermediate 2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester (CAS 142569-69-5 or 181139-72-0), which has the molecular formula C₂₈H₂₄ClNO₃ (MW: 457.95 g/mol) and contains an (S)-configured hydroxy group instead of the ketone [6] [7] [8]. This variant is essential for the stereoselective synthesis of Montelukast.
The compound emerged in the early 1990s during intensive research into leukotriene receptor antagonists (LTRAs). Leukotrienes, such as LTD₄, were implicated in asthma and allergic inflammation, driving pharmaceutical efforts to develop receptor blockers [3] [8]. This methyl ester derivative was pivotal as a ketone-containing precursor enabling efficient chiral reduction to the pharmacologically active (S)-alcohol configuration required for effective cysteinyl leukotriene (CysLT₁) receptor antagonism [4] [6]. Its design optimized synthetic feasibility while maintaining the core pharmacophore: the 7-chloroquinoline group for receptor binding, the ethenyl linker for conformation control, and the benzoate ester for downstream functionalization [1] [8].
This methyl ester compound is exclusively documented as a high-value intermediate in synthesizing Montelukast Sodium (Singulair®), a blockbuster LTRA for asthma and allergy management. The ketone functionality at the 3-oxopropyl position serves as the strategic handle for stereoselective reduction to the crucial (S)-alcohol present in Montelukast’s final structure [1] [6] [8]. Suppliers consistently list it with explicit references to Montelukast synthesis (e.g., "intermediate in the synthesis of Montelukast (sc-202231)") [1] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0